![molecular formula C₅¹³CH₁₁DO₆ B118891 D-[5,6-13C2]Glucose CAS No. 201417-06-3](/img/structure/B118891.png)

D-[5,6-13C2]Glucose

Descripción general

Descripción

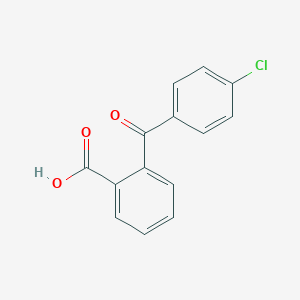

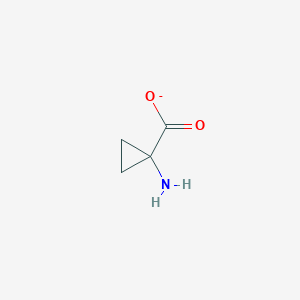

D-[5,6-13C2]Glucose is a glucose molecule where the 5th and 6th carbon atoms are labeled with the stable isotope of carbon, 13C. This labeling is useful for tracing the metabolic pathways of glucose and understanding its transformations under various conditions, such as during pyrolysis or in chemical reactions.

Synthesis Analysis

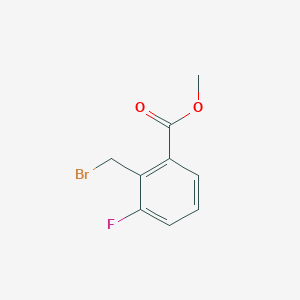

The synthesis of isotopically labeled glucose derivatives, including D-[5,6-13C2]Glucose, involves various chemical reactions. For instance, the synthesis of D-glucose-6-13C is described through the Kiliani reaction of hydrogen cyanide-13C with a pentofuranose derivative, followed by hydrolysis and reduction steps . Similarly, the synthesis of D-(6R) - and D-(6S) -(6-2H1) glucose involves the formation of a deuterated hexynofuranose from D-glucose, followed by stereospecific reduction and dihydroxylation .

Molecular Structure Analysis

The molecular structure of D-[5,6-13C2]Glucose is similar to that of natural glucose, with the exception of the two carbon atoms labeled with 13C. This labeling does not significantly alter the physical properties of the molecule but allows for the tracing of these specific carbons through various chemical processes using techniques such as 13C NMR spectroscopy .

Chemical Reactions Analysis

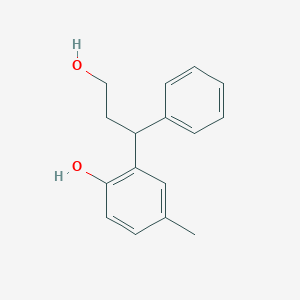

D-[5,6-13C2]Glucose can undergo a variety of chemical reactions. For example, during the pyrolysis of D-glucose, various fragmentation mechanisms such as the cyclic Grob 1,3-diol fragmentation and the tandem alkaline pinacol rearrangement/retro-aldol fragmentation (TAPRRAF) can lead to the formation of carbonyl compounds . The use of isotopic labeling has also led to an improved understanding of the mechanisms of pyrolytic formation of furans from D-glucose . Additionally, D-glucose has been used as a C1 synthon in the synthesis of benzimidazoles, with isotopic studies confirming the source of methine .

Physical and Chemical Properties Analysis

The physical and chemical properties of D-[5,6-13C2]Glucose are expected to be similar to those of unlabeled glucose, as isotopic labeling typically does not significantly alter these properties. However, the presence of the 13C label allows for the detailed study of the molecule's behavior in various environments, such as in hydrothermal reactions where D-glucose is transformed into 5-hydroxymethylfurfural through D-fructose . The isotopic labeling also facilitates the study of the kinetics of these transformations using in situ 13C NMR spectroscopy .

Aplicaciones Científicas De Investigación

Brain Metabolism Studies

D-[5,6-13C2]Glucose has been instrumental in researching brain metabolism. It has been used to investigate glucose uptake and metabolism through techniques like magnetic resonance imaging (MRI). For instance, Nasrallah et al. (2013) utilized a method involving 2-deoxy-D-glucose (2DG), a surrogate for glucose, to indirectly detect glucose uptake in brain tissue using MRI, without the need for isotopic labeling (Nasrallah et al., 2013).

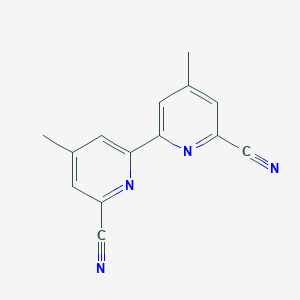

Metabolic Flux Analysis

The compound is also used in metabolic flux analysis, which helps in quantifying the metabolic networks in biological systems. Zamboni et al. (2009) described a protocol using 13C-labeled glucose, including D-[5,6-13C2]Glucose, for analyzing metabolic fluxes in microbes, providing insights into microbial metabolism (Zamboni et al., 2009).

Tracing Metabolic Pathways

D-[5,6-13C2]Glucose is used to trace the metabolic pathways of glucose in various studies. Tissot et al. (1990) developed a method using 13C-labeled glucose for tracing metabolic pathways in humans, demonstrating its application in understanding human metabolism (Tissot et al., 1990).

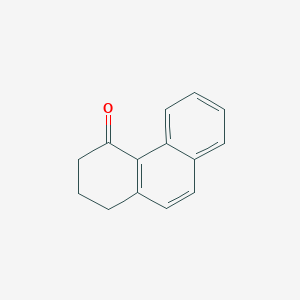

Investigation of Carbohydrate Pyrolysis

The compound is useful in understanding the pyrolysis mechanisms of carbohydrates. Paine et al. (2008) employed 13C labeling in their study of D-glucose pyrolysis, helping to reveal the formation of various carbonyl compounds through fragmentation mechanisms (Paine et al., 2008).

Studying Glucose Metabolism in Cells

It also finds application in studying glucose metabolism in various cell types. Gruetter et al. (1994) investigated cerebral metabolism of D-[1-13C]glucose using localized 13C NMR spectroscopy, revealing insights into brain glucose metabolism (Gruetter et al., 1994).

Synthesis and Structural Analysis

The compound aids in the synthesis of other molecules and in structural analysis. For instance, Wu et al. (1992) synthesized D-(1,5,6-13C3)Glucose, showcasing the utility of isotopically labeled glucose in synthetic chemistry (Wu et al., 1992).

Direcciones Futuras

Continuous Glucose Monitoring (CGM) is an emerging technology that provides a continuous measure of interstitial glucose levels . This technology is used to provide a more complete picture of blood glucose patterns and trends, both retrospectively through data downloads, and in real-time . Another potential direction is the development of carbohydrate-containing therapeutics .

Propiedades

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(613C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-KMCBXZDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469230 | |

| Record name | D-(5,6-~13~C_2_)Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-[5,6-13C2]Glucose | |

CAS RN |

201417-06-3 | |

| Record name | D-(5,6-~13~C_2_)Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-[4-13C]Glucose](/img/structure/B118824.png)

![3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B118826.png)